ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Catalog No.
S847653
CAS No.
1630096-68-2
M.F
C9H14ClN3O2
M. Wt
231.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-car...

CAS Number

1630096-68-2

Product Name

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H

InChI Key

WPZAPHVLDNDOFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1630096-68-2) is a premium, sp3-enriched bicyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Structurally, it features a tetrahydro-piperidine ring fused to a pyrazole core, offering a conformationally restricted scaffold that serves as a highly effective bioisostere for indoles and azaindoles. Procured primarily for its orthogonal reactivity, the compound provides two distinct nitrogen nucleophiles (pyrazole NH and piperidine NH) alongside a protected carboxylate moiety [1]. The hydrochloride salt form is specifically engineered to maximize handling stability and solubility in standard organic workflows, making it a critical starting material for the parallel synthesis of kinase inhibitors, GPCR ligands, and novel drug candidates requiring high metabolic stability.

Research Fit

Hydrochloride salt form enables aqueous solubility for direct coupling
Secondary amine handle for N‑functionalization (alkylation, acylation)
Ethyl ester provides chemoselective acyl substitution control
Pyrazolo[3,4‑c] regioisomer targets Pim kinase inhibitor programs

Attempting to substitute this specific ethyl ester hydrochloride with its free base, free carboxylic acid, or 7-oxo (lactam) analogs introduces severe process inefficiencies and functional limitations. The free base of this polyamine is typically a hygroscopic oil that undergoes rapid oxidative degradation, complicating precise stoichiometric weighing during scale-up [1]. Conversely, the unesterified carboxylic acid forms an intractable zwitterion with extremely poor solubility in aprotic solvents (e.g., DMF, DCM), forcing chemists to employ costly and time-consuming transient protection strategies [1]. Furthermore, substituting with the heavily commercialized 7-oxo analog (common in Apixaban synthesis) fundamentally alters the scaffold's pharmacophore; the lactam nitrogen is non-basic, completely abolishing the secondary amine's ability to form critical salt bridges in target binding pockets [2]. Procurement must therefore strictly specify the non-oxo ethyl ester hydrochloride to ensure workflow compatibility and target binding efficacy.

Substitution Risk

Aromatic analog (CAS 1053656‑33‑9)

Lacks the saturated tetrahydro core and secondary amine; reductive amination and N‑alkylation vectors are lost, limiting diversification.

Methyl ester analog (CAS 1363381‑84‑3)

Faster nucleophilic acyl substitution may reduce chemoselectivity; ethyl ester offers greater tolerance during parallel modifications.

Regioisomeric [4,3‑c] scaffold

Diverges kinase selectivity toward ALK5/GSK3β; hinge‑binding geometry for Pim kinases is not replicated, precluding target‑program fit.

Ambient Storage Stability and Handling (HCl Salt vs. Free Base)

The free base form of tetrahydro-pyrazolo[3,4-c]pyridines is typically an unstable, hygroscopic oil prone to rapid oxidative degradation in ambient air. Conversion to the hydrochloride salt (CAS 1630096-68-2) yields a highly crystalline solid that retains >99% purity over 12 months at 25°C, whereas the free base exhibits >5% degradation and severe discoloration within 3-4 weeks under identical conditions [1]. This eliminates the need for cold-chain logistics or inert-gas glovebox handling during procurement and scale-up.

Evidence DimensionPurity retention at 25°C (ambient air)
Target Compound Data>99% purity at 12 months (HCl salt)
Comparator Or BaselineFree base analog (<95% purity at 4 weeks)
Quantified Difference>11 months extended shelf-life without specialized storage
Conditions25°C, ambient humidity, standard amber glass vial

Ensures reproducible stoichiometry and reduces material loss during long-term library synthesis campaigns.

Aqueous Solubility
Class-level
Freely soluble in water (HCl salt)
Enables co‑solvent‑free coupling buffers
Compared to free base with limited aqueous solubility; LogP ~0.64

Solubility and Processability for N-Derivatization (Ethyl Ester vs. Free Acid)

For orthogonal N-alkylation or acylation at the piperidine nitrogen, the starting scaffold must be highly soluble in aprotic polar solvents. The ethyl ester hydrochloride provides excellent solubility (>100 mg/mL in DMF upon neutralization with DIPEA). In contrast, the unesterified free carboxylic acid exists as a highly polar zwitterion, severely restricting its solubility (<5 mg/mL in DMF/DCM) [1]. The esterification thus bypasses the need for transient protection steps, directly streamlining parallel synthesis workflows.

Evidence DimensionSolubility in DMF (with organic base)
Target Compound Data>100 mg/mL (Ethyl ester)
Comparator Or Baseline<5 mg/mL (Free carboxylic acid)
Quantified Difference>20-fold increase in aprotic solvent solubility
ConditionsDMF at 20°C, 1.5 eq DIPEA

Enables homogeneous-phase reactions and high-throughput library synthesis without complex protection/deprotection sequences.

Diversification Vectors
Class-level
Target: 3 vectors (ester, NH, pyrazole NH)
Comparator: 2 vectors (no secondary amine)
Enables N‑alkylation SAR exploration
N‑substitution can modulate PDE4 IC50 up to 50‑fold (reported range 0.03–1.6 µM)

Target Binding Potential and Basicity (Non-oxo vs. 7-oxo Lactam)

While the 7-oxo-pyrazolo[3,4-c]pyridine scaffold is heavily procured for Factor Xa inhibitor synthesis, its lactam nitrogen is non-basic. The target compound (CAS 1630096-68-2) retains a fully saturated, non-oxo piperidine ring, providing a basic secondary amine (calculated pKa ~8.5-9.0) [1]. This quantitative shift in basicity is absolutely necessary for forming critical salt-bridge interactions in target binding pockets, making it functionally distinct from lactam-based analogs.

Evidence DimensionNitrogen basicity (pKa of piperidine/lactam N)
Target Compound DatapKa ~8.5 - 9.0 (Basic secondary amine)
Comparator Or Baseline7-oxo analog (pKa < 0, non-basic amide)
Quantified Difference>8 log units difference in basicity
ConditionsAqueous physiological conditions (pH 7.4)

Dictates the scaffold's ability to act as a hydrogen bond donor/acceptor in target binding, expanding utility beyond coagulation factor inhibitors.

Ester Reactivity
Class-level
Ethyl ester: ~2–5× slower acyl substitution
Methyl ester: faster, less steric shielding
Supports chemoselective transformations
Slower rate helps preserve ester during NH modifications
Kinase Selectivity
Reported
[3,4‑c]: Pim‑1/2/3 inhibition (IC50 0.5 nM–5 µM)
[4,3‑c]: ALK5 (4–50 nM), GSK3β (2.8–1260 nM)
Regioisomer identity critical for target program
>100‑fold selectivity divergence across kinase panel
Synthetic Steps
Class-level
Target: direct N‑functionalization, 0 extra steps
Comparator: 1–2 hydrogenation steps, 10–30% yield loss
Improves synthetic efficiency and throughput
Avoids high‑pressure H₂ and catalyst costs
Purity Specification
Specification review
97% min (HPLC)
Supports consistent Pd‑catalyzed coupling performance
Reduces catalyst poisoning risk and purification burden

Kinase Inhibitor Library Synthesis

The basic piperidine nitrogen (pKa ~8.5) is ideally suited for forming salt-bridge interactions in kinase hinge regions, while the ethyl ester allows for late-stage diversification into amides or alcohols [1].

sp3-Enriched Bioisostere Replacement

Used to replace flat, metabolically vulnerable indole or azaindole cores in lead optimization, increasing the Fraction of sp3 carbons (Fsp3) to improve aqueous solubility and pharmacokinetic profiles [2].

Orthogonal N-Derivatization Workflows

The distinct nucleophilicity of the pyrazole and piperidine nitrogens enables sequential, regioselective functionalization (e.g., Buchwald-Hartwig cross-coupling followed by acylation) without requiring complex protection schemes [1].

Application Fit

Application
Selection Property
Validation Focus
Pim kinase hit‑to‑lead research
[3,4‑c] regioisomer, tetrahydro amine, HCl salt
Pim kinase potency & selectivity, parallel synthesis compatibility
PDE4 inhibitor library synthesis
N‑functionalization handle on tetrahydro core
PDE4 potency modulation, C3 ester elaboration
Autotaxin inhibitor development (pulmonary fibrosis research)
Tetrahydro core enabling 7‑one lactam formation
ATX inhibitory activity, scale‑up safety profile
Kinase panel scaffold‑hopping
[3,4‑c] fusion pattern for Pim selectivity
Selectivity fingerprint comparison across regioisomeric series

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